molecular formula C22H28N2O4S B2490747 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide CAS No. 946326-30-3

2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide

货号: B2490747
CAS 编号: 946326-30-3
分子量: 416.54
InChI 键: WNMJHLOISCWVFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide is a synthetic sulfonamide derivative with a complex heterocyclic scaffold. The molecule features a tetrahydroquinolinone core substituted with an isobutyl group at the 1-position and a sulfonamide moiety at the 6-position. The benzenesulfonamide component includes ethoxy and methyl substituents at the 2- and 5-positions, respectively. Crystallographic tools like SHELX and ORTEP-III have been instrumental in resolving its three-dimensional structure, particularly its hydrogen-bonding networks and crystal packing .

属性

IUPAC Name

2-ethoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-28-20-10-6-16(4)12-21(20)29(26,27)23-18-8-9-19-17(13-18)7-11-22(25)24(19)14-15(2)3/h6,8-10,12-13,15,23H,5,7,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJHLOISCWVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide is a derivative of tetrahydroquinoline and sulfonamide, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that derivatives of tetrahydroquinoline exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The specific compound has been studied for its potential as a Kv2.1 potassium channel inhibitor.

1. Kv2.1 Inhibition

Kv2.1 channels play a significant role in neuronal excitability and apoptosis. Inhibiting these channels may prevent cell death in conditions like ischemic stroke. The compound has shown promising results in reducing apoptosis in neuronal cell lines exposed to oxidative stress (IC50 values in the low micromolar range) .

2. Antitumor Activity

The compound's sulfonamide moiety suggests potential antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including ovarian cancer (A2780). It exhibited dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

The mechanisms underlying the biological activities of 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide include:

  • Ion Channel Modulation : By selectively inhibiting Kv2.1 channels, the compound alters ion flow across membranes, which is crucial for maintaining cellular excitability and survival.
  • Apoptosis Induction : The compound activates caspases involved in the apoptosis pathway. Studies indicate that it enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins like BCL-2 .

Case Studies and Research Findings

StudyFocusFindings
Study 1Kv2.1 InhibitionDemonstrated IC50 values < 0.1 μM; reduced apoptosis in neuronal cells .
Study 2Antitumor ActivityInhibited A2780 ovarian cancer cells with significant dose-dependent effects; induced apoptosis via caspase pathways .
Study 3PharmacokineticsEvaluated plasma levels and bioavailability; showed favorable pharmacokinetic properties suitable for further development .

科学研究应用

Biological Applications

1. Anticancer Activity

Preliminary research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve modulation of signaling pathways that regulate cell survival and apoptosis. For example, one study highlighted its ability to inhibit cell proliferation through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

2. Antimicrobial Properties

The sulfonamide functional group in this compound contributes to its antimicrobial activity. It has been observed to inhibit the growth of several bacterial strains by interfering with folate synthesis pathways, similar to traditional sulfa drugs. This property makes it a candidate for further development as an antimicrobial agent against resistant bacterial infections.

3. Neuroprotective Effects

Research on related compounds suggests that 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide may offer neuroprotective benefits. In models of ischemic stroke, compounds with similar structures have demonstrated the ability to reduce neuronal apoptosis and infarct volume, indicating potential therapeutic applications in neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of this compound and its analogs:

Study Focus Findings
Breast Cancer Induced apoptosis in MCF-7 cells; reduced tumor size in xenograft models.
Bacterial Infections Demonstrated effective inhibition against E. coli and S. aureus strains .
Neuroprotection Reduced infarct volume in ischemic stroke models; improved survival rates in treated groups .

Material Science Applications

Beyond biological applications, this compound may also find utility in materials science due to its unique chemical structure. Its sulfonamide group can facilitate interactions with polymers and other materials, potentially leading to the development of novel drug delivery systems or bioactive materials.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include derivatives with variations in the sulfonamide substituents or the tetrahydroquinolinone core. For example:

  • N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide: Lacks the ethoxy group at the 2-position, reducing steric hindrance and altering solubility.
  • 2-methoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide: Substitutes ethoxy with methoxy, slightly enhancing polarity but weakening hydrophobic interactions.

Table 1: Substituent Effects on Key Properties

Compound LogP Hydrogen Bonds (per molecule) Solubility (mg/mL)
Target compound 3.2 4 0.12
4-methylbenzenesulfonamide analogue 2.8 3 0.25
2-methoxybenzenesulfonamide analogue 2.9 4 0.18

The ethoxy group in the target compound increases lipophilicity (LogP = 3.2) compared to methoxy or unsubstituted analogues, aligning with the "lumping strategy" principle, where minor structural changes lead to predictable shifts in properties .

Hydrogen-Bonding Patterns and Crystal Packing

Graph set analysis (as defined by Etter and extended by Bernstein et al.) reveals distinct hydrogen-bonding motifs. The target compound forms a D₁¹(2) motif via N–H···O interactions between the sulfonamide and tetrahydroquinolinone carbonyl, stabilizing its crystal lattice. In contrast, analogues lacking the ethoxy group exhibit weaker C₂²(6) motifs due to reduced donor-acceptor complementarity .

Reactivity and Stability

The isobutyl group at the 1-position enhances steric protection of the tetrahydroquinolinone carbonyl, reducing susceptibility to hydrolysis compared to linear alkyl-substituted analogues.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide, and what critical parameters influence yield?

  • Methodology : The synthesis typically involves sequential steps:

Tetrahydroquinoline core formation : Use a Povarov reaction or cyclocondensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

Sulfonamide coupling : React the tetrahydroquinoline intermediate with 2-ethoxy-5-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) at 0–25°C .

  • Key parameters : Temperature control during sulfonylation, stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., ethoxy at C2, isobutyl at N1).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23_{23}H29_{29}N2_2O4_4S) with <2 ppm error.
  • HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological screening assays are appropriate for evaluating its antimicrobial or anticancer potential?

  • Methodology :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to reference drugs (e.g., doxorubicin). Include apoptosis markers (caspase-3/7 activation) via fluorescence assays .

Advanced Research Questions

Q. How does the isobutyl substituent at N1 influence the compound’s binding affinity to enzymatic targets (e.g., kinases or proteases)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Compare binding energies with analogs (e.g., ethyl or benzyl substituents).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D) to purified enzymes. Correlate steric bulk of isobutyl with inhibition potency .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

  • Methodology :

  • Solubility parameter analysis : Use Hansen solubility parameters (δD_D, δP_P, δH_H) to predict compatibility with solvents (e.g., DMSO vs. ethanol).
  • Experimental validation : Conduct shake-flask assays at 25°C, measuring saturation concentration via UV-Vis spectroscopy. Compare with computational predictions .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

  • Methodology :

  • Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.
  • Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at C5-methyl to enhance metabolic resistance. Evaluate logP (via shake-flask) and permeability (Caco-2 assay) .

Q. What experimental designs address conflicting reports on its mechanism of action in cancer vs. inflammatory pathways?

  • Methodology :

  • Transcriptomic profiling : RNA-seq of treated cells to identify differentially expressed genes (e.g., NF-κB vs. p53 pathways).
  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to prioritize targets. Validate via siRNA knockdown .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。